molecular formula C26H25NO5 B8177416 N-Fmoc-(R)-3-methoxy-homophenylalanine

N-Fmoc-(R)-3-methoxy-homophenylalanine

Cat. No.: B8177416
M. Wt: 431.5 g/mol
InChI Key: RPVNNQLYFQJIOS-XMMPIXPASA-N
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Description

N-Fmoc-®-3-methoxy-homophenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. The ®-3-methoxy-homophenylalanine moiety indicates the presence of a methoxy group on the phenyl ring and an extended carbon chain, making it a homologue of phenylalanine. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-®-3-methoxy-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of ®-3-methoxy-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-Fmoc-®-3-methoxy-homophenylalanine.

Industrial Production Methods: Industrial production of N-Fmoc-®-3-methoxy-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of ®-3-methoxy-homophenylalanine are reacted with Fmoc chloride in industrial reactors.

    Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-®-3-methoxy-homophenylalanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino acid.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents such as HATU or DIC.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIEA.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields ®-3-methoxy-homophenylalanine.

    Peptides: Coupling reactions result in the formation of peptides containing ®-3-methoxy-homophenylalanine.

Scientific Research Applications

N-Fmoc-®-3-methoxy-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: It serves as a building block for the synthesis of peptides used in biological and biochemical studies, including enzyme-substrate interactions and receptor binding studies.

    Material Science: The compound is used in the development of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of N-Fmoc-®-3-methoxy-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amino group for further reactions. The methoxy group on the phenyl ring can influence the compound’s reactivity and interactions in biological systems.

Comparison with Similar Compounds

    N-Fmoc-phenylalanine: Lacks the methoxy group and extended carbon chain.

    N-Fmoc-®-3-hydroxy-homophenylalanine: Contains a hydroxy group instead of a methoxy group.

    N-Fmoc-®-3-methyl-homophenylalanine: Contains a methyl group instead of a methoxy group.

Uniqueness: N-Fmoc-®-3-methoxy-homophenylalanine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions in peptide synthesis and biological systems. The extended carbon chain also provides additional flexibility and steric effects compared to phenylalanine.

Biological Activity

N-Fmoc-(R)-3-methoxy-homophenylalanine is a synthetic amino acid derivative that has garnered interest due to its potential applications in peptide synthesis and various biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C26H25NO5
  • Molecular Weight : Approximately 435.49 g/mol

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in solid-phase peptide synthesis to protect the amino group during synthesis processes. The methoxy substitution at the 3-position of the homophenylalanine structure contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of the Amino Group : The amino group is protected using Fmoc to prevent unwanted reactions during subsequent steps.
  • Formation of the Methoxy Substitution : The methoxy group is introduced at the 3-position through specific chemical reactions.
  • Purification : The final product is purified using techniques such as column chromatography to obtain high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study demonstrated that hydrogel and solution phases of Fmoc-phenylalanine derivatives, including this compound, displayed potent antibacterial effects. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Peptide Interaction Studies

This compound has been utilized in peptide interaction studies, particularly in designing peptides that can selectively bind to specific receptors or enzymes. The unique structural properties of this compound allow for modifications that enhance binding affinity and specificity in biological systems .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, the efficacy of this compound was evaluated against several strains of Gram-positive bacteria. Results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 0.5 mg/mL .
  • Peptide Synthesis Applications : In another research project focused on synthesizing opioid peptide analogues, this compound was incorporated into peptide sequences to assess its impact on receptor binding affinity. The findings revealed enhanced binding properties compared to traditional amino acids used in peptide synthesis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-Fmoc-3-chloro-D-homophenylalanineC25H22ClNO4Chlorination at the 3-positionModerate antibacterial
N-Fmoc-4-chloro-D-homophenylalanineC25H22ClNO4Chlorination at the 4-positionLow antibacterial
N-Fmoc-(S)-3-fluorohomophenylalanineC25H22FNO4Fluorinated derivativeLow antibacterial
This compoundC26H25NO5Methoxy substitution at the 3-positionHigh antibacterial

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVNNQLYFQJIOS-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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